molecular formula C9H10N2S B070691 1-Benzothiazol-2-yl-ethylamine CAS No. 177407-14-6

1-Benzothiazol-2-yl-ethylamine

Cat. No. B070691
M. Wt: 178.26 g/mol
InChI Key: LXVJOKQWUUSEEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzothiazol-2-yl-ethylamine and its derivatives has been explored through various methods, including microwave irradiation and three-component reactions. Microwave irradiation of 1-pyrenecarboxaldehyde and 2-methylbenzothiazole in an aqueous solution produces related compounds with potential nonlinear optical properties due to their large π-conjugation system (Zhang Jingji, 2015). Another approach involves a three-component reaction yielding novel compounds from reactions of benzothiazole derivatives, showcasing the versatility of synthesis methods (M. Nassiri & Forough Jalili Milani, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied, indicating a wide range of potential applications due to their complex structures. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas exhibit excellent inhibition activity, highlighting the importance of molecular structure analysis in understanding the compound's potential uses (Vladimír Pejchal et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of 1-Benzothiazol-2-yl-ethylamine derivatives have been explored, showing significant biological activity. For example, certain benzothiazole derivatives containing benzimidazole and imidazoline moieties exhibit potent antibacterial and entomological activities, demonstrating the compound's diverse chemical properties (M. Chaudhary et al., 2011).

Physical Properties Analysis

Studies on the physical properties, such as thermal stability and melting points, provide insights into the compound's stability and potential for practical applications. For instance, certain benzothiazole derivatives have been shown to possess high melting points and good thermal stability, making them suitable for use in materials requiring high-temperature resistance (Zhang Jingji, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming various derivatives, are crucial for developing new materials and drugs. Novel synthesis methods have enabled the creation of diverse benzothiazole derivatives with varying chemical properties, such as antimicrobial and antifungal activities, showcasing the compound's versatility (Nikhil D. Amnerkar et al., 2015).

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

1-Benzothiazol-2-yl-ethylamine derivatives have been analyzed for their H1-antihistamine activity using quantitative structure-activity relationship (QSAR) analysis. This involved examining the relationship between their chemical structure and biological activity, particularly their interaction with H1 histamine receptors. The research utilized thin-layer chromatography (TLC) plates and amino acid mixtures to model these interactions, highlighting the importance of chromatographic data in predicting pharmacological activities of new drug candidates (Brzezińska et al., 2003).

Antimicrobial and Antifungal Activities

1-Benzothiazol-2-yl-ethylamine derivatives have shown significant antimicrobial and antifungal activities. Novel derivatives synthesized through condensation reactions demonstrated antibacterial and antifungal effects, comparable or slightly better than some medicinal standards. This suggests their potential as new antimicrobial agents (Pejchal et al., 2015).

Synthesis of Benzothiazole Derivatives

The synthesis of novel benzothiazole derivatives has been explored, including the creation of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas. These compounds were tested for their inhibition activity against acetylcholinesterase and butyrylcholinesterase, demonstrating excellent inhibitory potential and suggesting their use in treating conditions associated with enzyme dysfunction (Pejchal et al., 2011).

Organic Synthesis and Heterocycles Incorporation

The chemical versatility of 1-Benzothiazol-2-yl-ethylamine allows its use in organic synthesis, particularly in creating heterocycles that incorporate a benzothiazole moiety. These synthetic pathways provide access to various benzothiazole derivatives, underlining the compound's utility in developing new chemical entities with potential pharmaceutical applications (Zaki et al., 2006).

Safety And Hazards

1-Benzothiazol-2-yl-ethylamine is labeled as an irritant . For safety, it is recommended to consult a physician and show the safety data sheet if exposed .

Future Directions

Benzothiazoles, including 1-Benzothiazol-2-yl-ethylamine, have significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on improving the synthesis of benzothiazoles and developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVJOKQWUUSEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458666
Record name 1-Benzothiazol-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiazol-2-yl-ethylamine

CAS RN

177407-14-6
Record name 1-Benzothiazol-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzothiazol-2-yl)ethan-1-amine
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